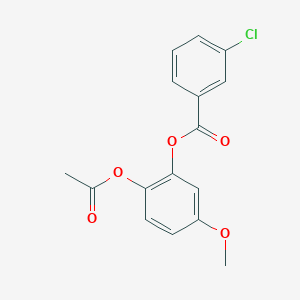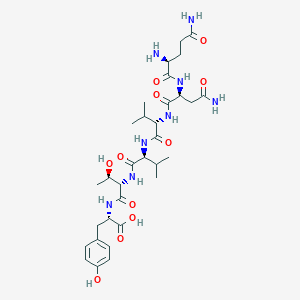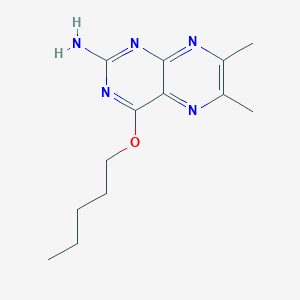
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group, a methoxy group, and a chlorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate typically involves esterification reactions. One common method involves the reaction of 2-hydroxy-5-methoxyphenyl 3-chlorobenzoate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the ester can be reduced to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: 2-Hydroxy-5-methoxyphenyl 3-chlorobenzoate and acetic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 2-(Hydroxy)-5-methoxyphenyl 3-chlorobenzoate.
Reduction: 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzyl alcohol.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological pathways. The methoxy and chlorobenzoate groups may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzoic acid: A precursor in the synthesis of 2-(Acetyloxy)-5-methoxyphenyl 3-chlorobenzoate.
2,3-Dichlorobenzoate: Shares structural similarities but has different reactivity and applications.
2-(Hydroxy)-5-methoxyphenyl 3-chlorobenzoate: An intermediate in the synthesis and hydrolysis product of the target compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyloxy and methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
922716-05-0 |
|---|---|
Fórmula molecular |
C16H13ClO5 |
Peso molecular |
320.72 g/mol |
Nombre IUPAC |
(2-acetyloxy-5-methoxyphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C16H13ClO5/c1-10(18)21-14-7-6-13(20-2)9-15(14)22-16(19)11-4-3-5-12(17)8-11/h3-9H,1-2H3 |
Clave InChI |
BZPRTCKODKXRTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)OC)OC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)


![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)


![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)

![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)

![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
